molecular formula C22H25FN4O2S B251467 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

Cat. No. B251467
M. Wt: 428.5 g/mol
InChI Key: WMYXDUOPZQNRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by noxious stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and thermal sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

BCTC acts as a competitive antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This results in the inhibition of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses, such as pain sensation and thermal sensation.
Biochemical and physiological effects:
BCTC has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in various animal models, including mice, rats, and guinea pigs. It has been shown to reduce pain behaviors in inflammatory and neuropathic pain models, and to decrease the sensitivity to thermal stimuli. BCTC has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

BCTC is a highly selective and potent antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, making it an ideal tool for studying the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various physiological processes. Its high purity and stability also make it suitable for use in in vitro and in vivo experiments. However, the use of BCTC in experiments requires careful consideration of its potential off-target effects and the specificity of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses.

Future Directions

The potential therapeutic applications of BCTC in pain management and other related disorders continue to be an active area of research. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of BCTC, as well as investigating its potential use in combination with other analgesic agents. Additionally, the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in other physiological processes, such as inflammation and metabolism, may also be explored using BCTC as a tool.

Synthesis Methods

BCTC can be synthesized by reacting 4-(4-butanoylpiperazin-1-yl)aniline with 3-fluorobenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction yields BCTC as a white solid with a purity of over 98%.

Scientific Research Applications

BCTC has been widely used in scientific research to study the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in pain sensation and other physiological processes. It has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in vitro and in vivo, and has been used to investigate the involvement of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various pain models, such as inflammatory pain, neuropathic pain, and cancer pain. BCTC has also been studied for its potential therapeutic applications in other disorders, such as epilepsy, anxiety, and depression.

properties

Molecular Formula

C22H25FN4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

InChI

InChI=1S/C22H25FN4O2S/c1-2-4-20(28)27-13-11-26(12-14-27)19-9-7-18(8-10-19)24-22(30)25-21(29)16-5-3-6-17(23)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H2,24,25,29,30)

InChI Key

WMYXDUOPZQNRKG-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.